molecular formula C16H17N3O B2791965 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide CAS No. 2097888-66-7

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2791965
CAS No.: 2097888-66-7
M. Wt: 267.332
InChI Key: XYJGVFHLZCZZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of 296.4 g/mol. The compound features a cyclopropyl group attached to a pyridine ring, which is further connected to an acetamide moiety. This unique structure contributes to its lipophilicity and potential interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyridine Intermediate : The initial step involves preparing a 6-cyclopropylpyridine intermediate through cyclization reactions.
  • Alkylation Reaction : The pyridine intermediate undergoes an alkylation reaction with a suitable alkylating agent to introduce the methyl group.
  • Amidation Reaction : Finally, the alkylated pyridine intermediate reacts with 2-(pyridin-3-yl)acetic acid under appropriate conditions to form the desired amide bond .

This compound has been identified as a potential antagonist for calcium channels. Its mechanism may involve binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects.

Biological Effects

Research has indicated that this compound exhibits promising activity in several areas:

  • Calcium Channel Modulation : Preliminary studies suggest that the compound may selectively interact with calcium channels, which are critical in numerous physiological processes including muscle contraction and neurotransmitter release.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, pyridine derivatives have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties .
  • Antitumor Potential : There are ongoing investigations into the compound's ability to inhibit tumor growth by targeting pathways involved in cancer progression.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Calcium Channel Inhibition : A study demonstrated that similar compounds could inhibit calcium channel activity in vitro, suggesting that N-[...] may have comparable effects.
  • Antimicrobial Testing : In antimicrobial assays, derivatives of pyridine compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating a strong potential for N-[...] in treating infections .

Data Table

Compound NameStructureUnique Features
N-[...]StructureContains a cyclopropyl group enhancing lipophilicity
Related Compound AStructureExhibits strong antimicrobial activity
Related Compound BStructurePotent calcium channel antagonist

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(8-12-2-1-7-17-9-12)19-11-13-3-6-15(18-10-13)14-4-5-14/h1-3,6-7,9-10,14H,4-5,8,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJGVFHLZCZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.